molecular formula C4H3N3O4 B046308 Violuric acid CAS No. 87-39-8

Violuric acid

Cat. No.: B046308
CAS No.: 87-39-8
M. Wt: 157.08 g/mol
InChI Key: JMUJZTASUDOAGC-UHFFFAOYSA-N
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Description

Violuric acid, also known as 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione, is an organic compound with the molecular formula C4H3N3O4. It crystallizes as a white or off-white monohydrate and is notable for forming deeply colored salts. The compound has attracted significant attention due to its unique chemical properties and applications in various fields .

Scientific Research Applications

Violuric acid has a wide range of applications in scientific research:

Safety and Hazards

Violuric acid is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

Violuric acid is an organic compound that has been identified as a redox mediator used in the laccase system . The primary target of this compound is the enzyme laccase, which is a type of oxidase that plays a crucial role in the oxidation of phenolic compounds .

Mode of Action

The interaction of this compound with laccase is based on its redox properties. This compound acts as a mediator, facilitating the transfer of electrons from the substrate to the enzyme . This interaction results in the oxidation of the substrate and the reduction of the enzyme, thereby enabling the enzyme to continue its catalytic cycle .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving laccase. Laccase is involved in various biological processes, including lignin degradation, pigment biosynthesis, and detoxification . By acting as a redox mediator, this compound enhances the efficiency of these processes .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of this compound’s action is the enhancement of laccase-mediated oxidation processes . This can lead to increased efficiency in the degradation of lignin and other phenolic compounds . Additionally, this compound and its derivatives have been used as analytical reagents for the spectrophotometric determination and titration of various metals and metal ions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the redox potential of this compound . Additionally, the presence of other compounds, such as metals, can also influence the action of this compound

Biochemical Analysis

Biochemical Properties

Violuric acid and many of its derivatives, such as thiothis compound, 1,3-dimethylthis compound, and diphenylthiothis compound, have historically been used as analytical reagents for spectrophotometric determination and titration of various metals and metal-ions . These interactions are often deeply colored, indicating a strong interaction between this compound and these biomolecules .

Cellular Effects

Given its role as an analytical reagent, it is likely that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to readily deprotonate to give salts of the anion [ON=C(CONH)2CO]−, which are often deeply colored . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Given its stability and the fact that it readily forms salts, it is likely that this compound has long-term effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Given its role as an analytical reagent, it is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .

Transport and Distribution

Given its ability to form salts, it is likely that this compound interacts with various transporters and binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

Given its ability to form salts, it is likely that this compound is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Violuric acid was first synthesized by Adolf Baeyer through the reaction of barbituric acid with nitrous acid . Another common method involves the condensation of alloxan with hydroxylamine hydrochloride . The reaction typically proceeds under mild conditions, yielding this compound in high purity.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the laboratory procedures mentioned above. The scalability of these methods allows for the production of this compound in larger quantities for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Violuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Metal salts like sodium hydroxide and potassium hydroxide are used to form violurate salts.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form deeply colored salts with various metal ions, a property not commonly observed in its analogs. This characteristic makes it particularly valuable in analytical chemistry for the detection and quantification of metal ions .

Properties

IUPAC Name

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRVLSKRYVIEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058954
Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-39-8
Record name Violuric acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Violuric acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56338
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Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime
Source EPA Chemicals under the TSCA
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Record name 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxyiminobarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.584
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Record name VIOLURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RFR8AC84
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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